Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate
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Overview
Description
Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity patterns and stability. These compounds are known for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making them valuable tools in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(2-allyloxyethoxy)methyltrifluoroborate typically involves the reaction of an appropriate boronic acid or boronate ester with potassium fluoride and a trifluoroborate source. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, leverages the stability and ease of handling of these compounds. The process generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing agents for oxidation reactions. Typical reaction conditions involve the use of inert atmospheres, such as nitrogen or argon, and solvents like THF or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted boronic acids, boronate esters, and various carbon-carbon or carbon-heteroatom bonded compounds .
Scientific Research Applications
Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex organic molecules.
Biology: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials and fine chemicals, contributing to various industrial processes
Mechanism of Action
The mechanism of action of potassium 2-(2-allyloxyethoxy)methyltrifluoroborate involves its ability to act as a nucleophilic reagent in various chemical reactions. The trifluoroborate group can be hydrolyzed under basic conditions to form reactive boronate species, which then participate in bond-forming reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
- Potassium (2-(trimethylsilyl)ethoxy)methyltrifluoroborate
- Potassium (2-(methoxyethoxy)methyltrifluoroborate
- Potassium (2-(ethoxyethoxy)methyltrifluoroborate
Uniqueness
Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate is unique due to its specific functional groups, which provide distinct reactivity patterns compared to other organotrifluoroborates. Its stability and ease of handling make it a valuable reagent in various synthetic applications, offering advantages over other boronic acid derivatives .
Properties
IUPAC Name |
potassium;trifluoro(2-prop-2-enoxyethoxymethyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O2.K/c1-2-3-11-4-5-12-6-7(8,9)10;/h2H,1,3-6H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCPANVBKAZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCOCC=C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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